1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
1-ethyl-3-pyridin-4-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-2-15-8-10(7-12)11(14-15)9-3-5-13-6-4-9/h3-6,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXVESKKDUQSMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile (CAS No. 2098014-24-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 186.22 g/mol. The compound features a pyrazole ring substituted with an ethyl group and a pyridine moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through the modulation of apoptotic pathways, highlighting their potential as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives is well-documented. In particular, compounds with similar structural features have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs . The mechanism involves the inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process.
Antimicrobial Properties
This compound has also been assessed for antimicrobial activity. Studies have reported that pyrazole derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. For example, compounds have shown significant activity against Staphylococcus aureus and Escherichia coli, indicating their potential application in treating bacterial infections .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression, such as COX and lipoxygenase.
- Modulation of Signaling Pathways : It can affect various signaling pathways, including those involved in apoptosis and cell proliferation.
- Direct Antimicrobial Action : The structural characteristics allow interaction with bacterial cell membranes or specific intracellular targets.
Case Studies
Scientific Research Applications
Medicinal Chemistry
1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile has been explored for its potential therapeutic properties:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit specific cancer cell lines by targeting various molecular pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 20 | Inhibition of cell proliferation |
In a study, this compound demonstrated a dose-dependent reduction in cell viability in MCF-7 cells, suggesting its potential as an anticancer agent .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 26 | COX-2 |
The inhibition of COX enzymes positions this compound as a candidate for developing new anti-inflammatory drugs .
Agrochemicals
The compound's structure allows it to function as a potential herbicide or pesticide. Its ability to interact with biological systems makes it suitable for developing agrochemical products aimed at pest control.
Case Study: Herbicidal Activity
In field trials, formulations containing this compound showed effective weed control with minimal phytotoxicity to crops. The mechanism involves disrupting the metabolic pathways in target weeds while being safe for non-target species .
Materials Science
In materials science, this compound is utilized as an intermediate in the synthesis of novel materials with specific electronic or optical properties.
Synthesis of Functional Materials
Research has demonstrated that derivatives of this compound can be employed to create polymers with enhanced mechanical and thermal stability. For example, incorporating this compound into polymer matrices resulted in materials with improved flame retardancy and thermal resistance .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-carbonitrile derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Substituent Effects on Physicochemical Properties
- 5-Amino-3-(2-hydroxyphenyl)-1H-pyrazole-4-carbonitrile (Compound A): The hydroxyl group increases polarity, improving aqueous solubility. This compound exhibited an IC50 of 0.25 µM against A-549 lung carcinoma cells .
- 3-Azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile : The azido and methylbenzyl groups confer reactivity for click chemistry applications. It has a melting point of 100–101.5°C and was synthesized in 88% yield .
- 1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile : The iodo substituent at position 4 increases molecular weight (247.04 g/mol) and may facilitate halogen bonding. Its synthesis involves iodination steps, as detailed in CAS 1354705-18-2 .
Table 1: Comparative Data for Pyrazole-Carbonitrile Derivatives
Research Findings and Data
Molecular Docking and Toxicity Predictions
- Docking Scores : Compound A showed a high docking score (-9.2 kcal/mol) with 4MKC, driven by hydrogen bonds between its hydroxyl group and Arg211/Asn207 residues .
- In Silico Toxicity : Pyrazole-carbonitriles with nitro groups (e.g., 4a in ) may exhibit higher hepatotoxicity due to metabolic activation of nitroarenes .
Crystallographic Insights
While the target compound lacks reported crystal data, analogs like 3-oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile were characterized using SHELX software, revealing planar pyrazole rings and intermolecular hydrogen bonds .
Preparation Methods
Reaction Principle
This method utilizes a silver oxide catalyst in the presence of ammonium persulfate as an oxidant to promote the cyclization of 1,2-diaza-1,3-dienes with α-keto acids, forming substituted pyrazoles bearing nitrile groups.
Experimental Conditions
- Catalyst: Silver oxide (Ag2O), typically 10 mol%
- Oxidant: Ammonium persulfate ((NH4)2S2O8), 3 equivalents
- Solvent: Acetonitrile/water mixture (3:1 ratio)
- Temperature: 90 °C
- Reaction Time: 3–4 hours
- Atmosphere: Nitrogen or inert atmosphere in sealed tube vials
Optimization Data
| Entry | Catalyst (mol%) | Oxidant (equiv.) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Ag2O (10) | (NH4)2S2O8 (3) | THF:H2O | 40 |
| 2 | Ag2O (10) | (NH4)2S2O8 (3) | DMF:H2O | 45 |
| 3 | Ag2O (10) | (NH4)2S2O8 (3) | 1,4-Dioxane:H2O | 60 |
| 4 | Ag2O (10) | (NH4)2S2O8 (3) | EtOH:H2O | No Reaction |
| 5 | Ag2O (10) | (NH4)2S2O8 (3) | CH3CN:H2O | 86 |
Table 1: Solvent effect on yield of pyrazole synthesis
| Entry | Catalyst | Oxidant | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Ag3PO4 (10) | (NH4)2S2O8 (3) | CH3CN:H2O | 50 |
| 2 | AgNO3 (10) | (NH4)2S2O8 (3) | CH3CN:H2O | 73 |
| 3 | AgOAc (10) | (NH4)2S2O8 (3) | CH3CN:H2O | 76 |
| 4 | Ag2O (10) | (NH4)2S2O8 (3) | CH3CN:H2O | 86 |
General Synthetic Procedure
- Mix 1,2-diaza-1,3-diene (0.25 mmol), α-keto acid (0.50 mmol), ammonium persulfate (3 equiv.), and silver oxide (10 mol%) in acetonitrile/water (3:1, 2 mL).
- Degas the mixture with nitrogen for 5 minutes.
- Stir at 90 °C for 4 hours in a sealed tube.
- Cool, extract with ethyl acetate, dry over anhydrous sodium sulfate.
- Concentrate and purify by silica gel column chromatography.
Advantages and Notes
- The method provides good to excellent yields (up to 86%).
- The reaction tolerates various substituents on the diaza-diene and keto acid.
- The use of mild oxidants and silver catalysts allows for selective cyclization.
- Purification is straightforward using standard chromatographic techniques.
Acid-Catalyzed Ring-Closing Reaction Method
Reaction Principle
This method involves the synthesis of hydrazide intermediates followed by ring closure under acidic conditions to form the pyrazole ring.
Reaction Conditions
- Acid Catalyst: Phosphoric acid preferred; alternatives include p-toluenesulfonic acid, hydrochloric acid.
- Solvent: Water, alcohols (2-butanol, 2-propanol, ethanol), or mixtures thereof; preferred ratio water:2-butanol 5:1 to 10:1.
- Temperature: 60–100 °C, preferably 70–90 °C.
- Time: 2–12 hours, preferably 8–10 hours.
Example Procedure
- Suspend 4-cyanopyridine-N-oxide in methanol.
- Add sodium methylate and stir at 40 °C under nitrogen.
- Add isonicotinic acid hydrazide and stir further.
- Cool and isolate the hydrazide intermediate by filtration.
- Subject intermediate to acid-catalyzed ring closure under specified conditions.
- Isolate and purify the pyrazole product by recrystallization or chromatography.
Notes
- Acid catalysis promotes efficient ring closure.
- Phosphoric acid is preferred for industrial scalability.
- The solvent system and temperature are critical for yield optimization.
Comparative Analysis of Preparation Methods
| Feature | Silver-Catalyzed Cyclization | Acid-Catalyzed Ring Closure |
|---|---|---|
| Catalyst | Silver oxide (Ag2O) | Phosphoric acid or other acids |
| Oxidant | Ammonium persulfate | Not required |
| Solvent | Acetonitrile/water (3:1) | Water/alcohol mixtures (e.g., water/2-butanol) |
| Temperature | 90 °C | 60–100 °C (preferably 70–90 °C) |
| Reaction time | 3–4 hours | 2–12 hours (preferably 8–10 hours) |
| Yield | Up to 86% | Moderate to high, depending on conditions |
| Purification methods | Column chromatography | Recrystallization, washing, chromatography |
| Scalability | Suitable for laboratory and potential scale-up | Industrially advantageous method |
Research Findings and Characterization
- The silver-catalyzed method has been extensively optimized, showing solvent and catalyst effects on yield, with acetonitrile/water and Ag2O providing best results.
- Characterization of products is routinely done by 1H NMR, 13C NMR, and HRMS, confirming the structure and purity of the pyrazole derivatives.
- The acid-catalyzed method is supported by patent literature demonstrating industrial applicability and efficient synthesis of pyridinyl-substituted pyrazoles.
Q & A
Q. What are the challenges in scaling up pyrazole-4-carbonitrile synthesis?
- Methodological Answer :
- Exothermic Reactions : Control temperature during azide additions to prevent explosions.
- Chromatography Limitations : Replace with recrystallization (e.g., cyclohexane/EtOAc) for large batches.
- Yield Optimization : Increase equivalents of volatile reagents (e.g., TMS-azide) and use flow reactors for safer handling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
